molecular formula C25H18O3 B14957968 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one

Cat. No.: B14957968
M. Wt: 366.4 g/mol
InChI Key: LCFKDNBHANXDMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is a complex organic compound belonging to the class of benzo[c]chromen-6-ones This compound is characterized by the presence of a naphthylmethoxy group and a methyl group attached to the benzo[c]chromen-6-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed in the presence of bases.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted benzo[c]chromen-6-one derivatives.

Scientific Research Applications

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-3-(1-naphthylmethoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its naphthylmethoxy group enhances its interaction with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C25H18O3

Molecular Weight

366.4 g/mol

IUPAC Name

4-methyl-3-(naphthalen-1-ylmethoxy)benzo[c]chromen-6-one

InChI

InChI=1S/C25H18O3/c1-16-23(27-15-18-9-6-8-17-7-2-3-10-19(17)18)14-13-21-20-11-4-5-12-22(20)25(26)28-24(16)21/h2-14H,15H2,1H3

InChI Key

LCFKDNBHANXDMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=CC=CC=C23)OCC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.